Pyridin-2-one riboside cep
Description
Contextualization within Modified Nucleoside Chemistry
The chemistry of nucleic acids extends far beyond the four canonical bases of DNA (Adenine, Guanine (B1146940), Cytosine, Thymine) and RNA (Adenine, Guanine, Cytosine, Uracil). Nature employs a vast array of post-transcriptionally modified nucleosides to fine-tune the function and structure of RNA molecules. researchgate.netresearchgate.net To date, over 140 such modifications have been identified in various organisms, playing crucial roles in processes ranging from stabilizing RNA structures to ensuring correct mRNA decoding. researchgate.netnih.gov
Inspired by this natural diversity, chemists have developed a large portfolio of synthetic nucleoside analogues. nih.gov Pyridin-2-one Riboside CEP is one such synthetic building block, designed for incorporation into oligonucleotides using the phosphoramidite (B1245037) method. This method, first described in the early 1980s, has become the gold standard for chemical DNA and RNA synthesis due to its high efficiency and the stability of the phosphoramidite monomers. twistbioscience.com These monomers, or building blocks, are nucleosides that have been chemically modified with protecting groups and a reactive phosphoramidite moiety, allowing for the stepwise and controlled assembly of oligonucleotide chains on a solid support. nih.gov The "CEP" in the compound's name stands for 2-cyanoethyl phosphoramidite, which is a standard phosphoramidite group used in this synthesis process. glenresearch.com The use of such modified phosphoramidites allows for the creation of nucleic acid strands with tailored properties, which are invaluable for research in areas like gene synthesis, antisense therapy, and the development of mRNA-based drugs. thermofisher.comwikipedia.org
Fundamental Structural Elements of Pyridin-2-one Riboside Compounds
The structure of this compound can be deconstructed into three core components: the heterocyclic base, the ribose sugar, and the phosphoramidite group.
Pyridin-2-one Base: This is the defining feature of the nucleoside. Unlike the canonical pyrimidine (B1678525) bases (Cytosine and Uracil), which are based on a pyrimidine ring, this compound features a pyridin-2-one ring system. It is specifically the 3-deaza analogue of a related compound, Zebularine (pyrimidin-2-one ribonucleoside). glenresearch.comglenresearch.com This means it lacks a nitrogen atom at the 3-position of the ring compared to Zebularine. Zebularine itself can be viewed as a derivative of Cytidine that is missing the exocyclic amino group at the 4-position. glenresearch.com This structural alteration significantly impacts its hydrogen bonding capabilities and electronic properties compared to natural bases.
Ribose Sugar: The base is attached to a ribose sugar via a β-N-glycosidic bond, forming the ribonucleoside. The sugar moiety contains a 2'-hydroxyl group, which is characteristic of RNA building blocks. During synthesis, this hydroxyl group is typically protected, often by a TBDMS (tert-butyldimethylsilyl) group, to prevent unwanted side reactions. glenresearch.com
Cyanoethyl Phosphoramidite (CEP) Moiety: This reactive group is attached to the 3'-hydroxyl of the ribose sugar. glenresearch.com It is the key functional group that enables the coupling reaction during automated solid-phase oligonucleotide synthesis. twistbioscience.com The 5'-hydroxyl group of the ribose is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow the chain to be extended. twistbioscience.com
Table 1: Structural Comparison of Pyridin-2-one Riboside with Canonical Ribonucleosides
| Feature | Pyridin-2-one Riboside | Cytidine | Uridine (B1682114) |
|---|---|---|---|
| Heterocyclic Base | Pyridin-2-one | Pyrimidine (Cytosine) | Pyrimidine (Uracil) |
| Key Functional Groups on Base | Carbonyl group at C2 | Amino group at C4, Carbonyl at C2 | Carbonyl groups at C2 and C4 |
| Ring System | Pyridine (B92270) derivative (single N) | Pyrimidine (two N atoms) | Pyrimidine (two N atoms) |
| Intended Use | Research tool for probing nucleic acid structure and function glenresearch.comglenresearch.com | Building block of natural RNA | Building block of natural RNA |
Historical Perspectives and Contemporary Significance in Nucleic Acid Research
The study of modified nucleosides began in the 1950s with the discovery of pseudouridine (B1679824) in RNA. researchgate.netnih.gov This finding opened the door to a new field of research, revealing that RNA was not merely a simple polymer of four bases but a complex molecule decorated with a variety of chemical modifications. researchgate.net The subsequent development of chemical synthesis methods, particularly the robust phosphoramidite chemistry, empowered researchers to move from merely observing natural modifications to actively designing and synthesizing their own nucleic acid analogues. nih.gov
This compound emerged from this context as a specialized research tool. Its primary significance lies in its utility for studying the structure and function of nucleic acids, particularly ribozymes (catalytic RNA molecules). glenresearch.comglenresearch.com The activity of ribozymes can be significantly altered by substituting their standard pyrimidine bases with analogues like Pyridin-2-one Riboside. glenresearch.comglenresearch.com By incorporating this "unnatural" base at specific sites, scientists can investigate how changes in base structure, size, and hydrogen-bonding patterns affect RNA folding, stability, and catalytic activity.
Beyond ribozyme research, fluorescent nucleoside analogues are of major interest for studying the dynamics of nucleic acids and their interactions with proteins. nih.govacs.org While Zebularine, a close relative of Pyridin-2-one Riboside, is known to be mildly fluorescent, the specific photophysical properties of Pyridin-2-one Riboside itself are a key area of its application. glenresearch.comglenresearch.com Such analogues serve as minimally perturbing local probes, allowing researchers to monitor conformational changes in real-time. acs.org The ongoing development and application of such modified nucleosides are central to advancing our understanding of nucleic acid biology and to the creation of nucleic acid-based technologies. researchgate.netgoogle.com
Table 2: Research Applications of Pyridin-2-one Riboside and Related Analogues
| Application Area | Specific Use | Reference |
|---|---|---|
| Ribozyme Studies | Evaluating the impact of base modification on ribozyme activity and function. | glenresearch.com, glenresearch.com |
| Nucleic Acid Structure Analysis | Probing how alterations in base pairing and stacking affect RNA/DNA conformation. | cambio.co.uk |
| Fluorescence Spectroscopy | Potentially serving as an intrinsic fluorescent probe to monitor molecular interactions and dynamics (related to fluorescent analogues). | nih.gov, acs.org |
| Therapeutic Development | Used in the synthesis of modified oligonucleotides for potential use in antisense or RNAi applications. | , google.com |
Properties
Molecular Formula |
C46H62N3O8PSi |
|---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1 |
InChI Key |
FMVRDFSSWDAZFJ-VDXGOTTOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pyridin 2 One Riboside Cep
Established Synthetic Pathways for Pyridin-2-one Ribosides
The creation of Pyridin-2-one ribosides involves the formation of a glycosidic bond between the pyridin-2-one heterocyclic base and a ribose sugar moiety. The success of this synthesis hinges on strategic glycosylation reactions and the careful management of protecting groups to ensure desired regioselectivity and stereoselectivity.
Several glycosylation methods have been developed for the synthesis of nucleoside analogues. The Hilbert-Johnson reaction, for instance, involves the condensation of a silylated heterocycle with a protected halo-sugar. This method has been successfully employed for the direct glycosylation of 5-substituted-2-trimethylsilyloxypyridine derivatives. nih.gov Another approach is the Zincke reaction, where a Zincke salt, formed from a pyridine (B92270) derivative and an electron-poor aromatic compound, is condensed with an amino sugar. nih.gov
More recently, metal-catalyzed C-H glycosylation reactions have emerged as a powerful tool. Ruthenium-catalyzed ortho C-H glycosylation of arenes with glycosyl chloride donors using a monodentate pyridine directing group has been demonstrated. researchgate.netacs.org This method offers a streamlined approach to forming C-glycosides.
Control of anomeric configuration (α vs. β) is a critical aspect of glycosylation. The choice of reaction conditions and the nature of the protecting groups on the ribose sugar can influence the stereochemical outcome. For instance, the glycosylation of nicotinamide (B372718) with O-acyl-protected halosugars tends to yield the desired β-anomer with high selectivity. nih.gov
A key consideration in the synthesis of Pyridin-2-one ribosides is the potential for the formation of O-glycosides instead of the desired N-glycosides. The regioselectivity of the reaction is influenced by the reaction conditions and the specific pyridin-2-one derivative used. ingentaconnect.comresearchgate.net
| Glycosylation Strategy | Description | Key Features |
| Hilbert-Johnson Reaction | Condensation of a silylated heterocycle with a protected halo-sugar. | Direct glycosylation of pyridin-2-one derivatives. |
| Zincke Reaction | Condensation of a Zincke salt with an amino sugar. | Forms the corresponding nicotinamide nucleoside. nih.gov |
| Ruthenium-Catalyzed C-H Glycosylation | ortho C-H glycosylation of arenes with glycosyl chloride donors. researchgate.netacs.org | Forms C-glycosides with a monodentate pyridine directing group. researchgate.netacs.org |
The synthesis of Pyridin-2-one riboside necessitates the use of protecting groups to mask reactive functional groups, primarily the hydroxyl groups of the ribose sugar, and to direct the glycosylation reaction to the desired position on the pyridin-2-one ring. The choice of protecting groups is crucial and depends on their stability under reaction conditions and the ease of their subsequent removal.
Commonly used hydroxyl protecting groups include acyl groups (e.g., acetate, benzoate) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl). google.comgoogle.com For the 5'-hydroxyl group, the bulky 4,4'-dimethoxytrityl (DMT) group is frequently employed, as its removal under mild acidic conditions allows for the stepwise synthesis of oligonucleotides. biotage.co.jp
The 2'-hydroxyl group requires a protecting group that is stable throughout the synthesis and can be selectively removed at the end. The TBDMS group is a common choice for this purpose in RNA synthesis. researchgate.netrsc.org The selection of a base-stable 2'-O-protecting group, such as the triisopropylysilyloxymethyl (TOM) group, can be critical to prevent silyl group migration under basic conditions. nih.gov
The strategic application and removal of these protecting groups are fundamental to achieving the desired Pyridin-2-one riboside in high yield and purity.
| Protecting Group | Position | Removal Conditions |
| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild Acid (e.g., trichloroacetic acid) biotage.co.jp |
| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride Reagents (e.g., TBAF) |
| Acetyl (Ac) | 2', 3', 5'-Hydroxyls | Methanolic Ammonia (B1221849) nih.gov |
| Benzoyl (Bz) | 2', 3', 5'-Hydroxyls | Methanolic Ammonia tandfonline.com |
Phosphoramidite (B1245037) Synthesis and Oligonucleotide Incorporation Protocols
The incorporation of modified nucleosides like Pyridin-2-one riboside into synthetic oligonucleotides is predominantly achieved using the phosphoramidite method on a solid support. This involves the preparation of a Pyridin-2-one riboside phosphoramidite building block, which can then be used in automated oligonucleotide synthesizers.
The conversion of a protected Pyridin-2-one riboside into a phosphoramidite is a key step for its use in solid-phase synthesis. This typically involves the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent. The most common phosphitylating agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
The resulting product is a 5'-Dimethoxytrityl-pyridin-2-one-riboside, 2'-O-TBDMS-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. cambio.co.ukglenresearch.com This phosphoramidite is a stable compound that can be stored and used in automated DNA/RNA synthesizers. biotage.co.jpcsic.es The cyanoethyl group serves as a protecting group for the phosphate (B84403), which can be removed under mild basic conditions during the final deprotection step. mdpi.com
Solid-phase oligonucleotide synthesis allows for the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). biotage.co.jpcsic.eswikipedia.org The synthesis cycle consists of four main steps:
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with a mild acid to expose the 5'-hydroxyl group. biotage.co.jp
Coupling: The activated Pyridin-2-one riboside phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is typically activated by a weak acid such as tetrazole. csic.esmdpi.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an aqueous iodine solution. mdpi.com
This cycle is repeated until the desired oligonucleotide sequence is assembled.
The efficiency of the coupling step is critical for the synthesis of long and pure oligonucleotides. For modified nucleosides like Pyridin-2-one riboside, the coupling efficiency may be influenced by the steric bulk and electronic properties of the modified base. The nucleophilicity of the 5'-hydroxyl group can be reduced due to electrostatic interactions with the pyridinium (B92312) moiety, which can adversely affect coupling efficiency. mdpi.com To compensate for this, strategies such as using longer coupling times, multiple coupling cycles, or more potent activators like 5-Benzylthio-1H-tetrazole may be employed. mdpi.comglenresearch.com
After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically achieved by treatment with aqueous ammonia or a mixture of ammonia and methylamine. nih.gov The choice of deprotection conditions must be carefully considered to avoid degradation of the modified nucleoside. For sensitive nucleobases, milder deprotection conditions using "ultramild" protected monomers may be necessary. biotage.co.jp The final product is then purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide. csic.es
| Synthesis Step | Reagents/Conditions | Purpose |
| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | Removal of 5'-DMT group. mdpi.com |
| Coupling | Phosphoramidite, Tetrazole | Formation of phosphite triester linkage. mdpi.com |
| Capping | Acetic Anhydride, N-Methylimidazole | Acetylation of unreacted 5'-hydroxyls. |
| Oxidation | Aqueous Iodine | Conversion of phosphite to phosphate. mdpi.com |
| Cleavage & Deprotection | Aqueous Ammonia | Release from solid support and removal of protecting groups. mdpi.com |
Exploration of Chemical Modifications and Analog Design Strategies
The development of novel therapeutic agents and molecular probes frequently relies on the strategic chemical modification of a core scaffold. In the context of pyridin-2-one ribosides, extensive research has been dedicated to exploring synthetic methodologies that allow for the creation of diverse analogs. These efforts are primarily focused on two key areas: the synthesis of various isomers and related derivatives to probe structure-activity relationships, and the development of regioselective synthetic methods to control the precise placement of functional groups on the pyridone ring.
Synthesis of Pyridin-2-one Isomers and Related Derivatives
The synthesis of pyridin-2-one riboside isomers and their derivatives is crucial for understanding how the placement of the carbonyl group and other substituents on the pyridone ring, as well as modifications to the ribose sugar, affect the molecule's properties. Pyridone-containing nucleosides, such as pyridin-2-one riboside, exist in three main isomeric forms depending on the position of the oxygen on the nicotinamide ring: 2-PYR, 4-PYR, and 6-PYR. nih.govacs.org
Chemical synthesis provides access to these isomers, which are not always achievable through biological pathways. For instance, while enzymatic processes involving riboflavin (B1680620) cofactors show specificity for the 4-position, chemical oxidation of nicotinamide riboside (NR+) using reactive oxygen species, such as those generated by Fenton chemistry, tends to produce the 2- and 6-isomers. nih.govacs.org Superoxide, on the other hand, can react with NR+ to generate derivatives hydroxylated at the 4-position, albeit in low yields. nih.gov
A common and versatile method for synthesizing N-ribosylated pyridones is the Vorbrüggen glycosylation. mdpi.com This reaction involves the coupling of a silylated pyridone base with a protected ribose derivative, typically an acetylated ribose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). mdpi.com This approach allows for the stereoselective formation of the desired β-anomer.
Further derivatization can be achieved through various synthetic routes. For example, enamine cyclization represents a powerful strategy for constructing the pyridin-2(1H)-one core. acs.orgscilit.com This method involves the reaction of an enaminone with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization in the presence of a base to yield novel pyridin-2(1H)-one derivatives. acs.orgscilit.com Another approach utilizes dehydroacetic acid as a starting material, which reacts with nucleophiles to form various substituted pyridine-2-one derivatives. researchgate.net
A particularly important derivative for oligonucleotide synthesis is the cyanoethyl phosphoramidite (CEP) of pyridin-2-one riboside. This derivative, 5'-Dimethoxytrityl-pyridin-2-one-riboside, 2'-O-TBDMS-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is designed for incorporation into synthetic RNA and DNA strands, enabling the study of modified nucleic acids. glenresearch.com
The table below summarizes various synthetic approaches to pyridin-2-one isomers and derivatives.
| Product Class | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Pyridin-2-one Riboside Isomers (2-PYR, 4-PYR, 6-PYR) | Oxidation of Nicotinamide Riboside (NR+) | Fenton chemistry (for 2- and 6-isomers); Superoxide (for 4-isomer) | nih.gov |
| N-Ribosylated Pyridones | Vorbrüggen Glycosylation | Silylated pyridone, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Lewis acid (e.g., TMSOTf, SnCl4) | mdpi.com |
| Substituted Pyridin-2(1H)-ones | Enamine Cyclization | Enaminone, malononitrile or ethyl cyanoacetate, base | acs.orgscilit.com |
| Condensed Pyridin-2(1H)-one Derivatives | Thorpe-Ziegler Cyclization | N-morpholin-1-yl acetyl derivatives, sodium tert-butoxide | tandfonline.com |
| Pyridin-2-one-CE Phosphoramidite | Multi-step chemical synthesis | Pyridin-2-one riboside, DMT-Cl, TBDMS-Cl, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | glenresearch.com |
| 5-Substituted Pyridin-2-yl C-Ribonucleosides | Palladium-catalyzed cross-coupling | Bromopyridyl C-nucleosides, various coupling partners (boronic acids, amines) | acs.org |
Regioselective Synthetic Approaches for Pyridone Scaffolds
Regioselectivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precise control over the arrangement of functional groups. For pyridone scaffolds, regioselective synthesis is essential for accessing specific isomers and derivatives that may exhibit distinct biological activities or chemical properties.
Transition metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the regioselective functionalization of pre-formed pyridone rings. researchgate.netrsc.org These methods allow for the direct installation of substituents at specific positions, avoiding the need for lengthy de novo syntheses. For example, rhodium(III)-catalyzed reactions of acrylamides with alkynes or propargyl alcohols can produce highly substituted 2-pyridones with excellent regioselectivity. rsc.org The choice of catalyst and directing group on the acrylamide (B121943) nitrogen is crucial for controlling the outcome of the reaction. Similarly, nickel/AlMe3 catalysis facilitates the regioselective alkenylation and alkylation of 2-pyridone derivatives at the C(6)-H bond. researchgate.net
Another elegant approach involves the [2+1] photocycloaddition of 2-pyridones with carbenes generated in situ from diazo compounds. This catalyst-free method, driven by visible light, yields valuable cyclopropanated dihydro-2-pyridone scaffolds with high regio- and stereoselectivity. rsc.org
For the synthesis of the pyridone ring itself, several regioselective annulation strategies have been developed. The reaction of dehydroacetic acid with bidentate nucleophiles provides a simple and regioselective route to annulated pyridine systems. researchgate.net Enamine cyclization pathways also offer a degree of regiocontrol based on the structure of the starting materials. acs.orgscilit.com Furthermore, intramolecular reactions, such as the Mitsunobu reaction or the hydrolysis of bicyclic pyridinium salts, have been successfully employed to create bicyclic pyridone scaffolds. nih.gov Subsequent functionalization of these scaffolds can be achieved regioselectively through methods like direct lithiation or the "halogen dance" reaction, followed by Suzuki coupling to introduce aryl groups at specific positions. nih.gov
The table below highlights several regioselective methods used in the synthesis of pyridone scaffolds.
| Reaction Type | Catalyst/Reagent | Selectivity | Description | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Rhodium(III) complexes | High regioselectivity | Cascade reaction between acrylamides and propargyl alcohols to form trisubstituted 2-pyridones. | rsc.org |
| C-H Alkenylation/Alkylation | Nickel/AlMe3 | C(6)-H bond activation | Insertion of alkynes, dienes, and alkenes into the C(6)-H bond of the pyridone ring. | researchgate.net |
| C-H Arylation | Iron catalyst | C-3 position | Direct arylation of N-alkyl-2-pyridone with arylboronic acids. | researchgate.net |
| [2+1] Photocycloaddition | Visible light (catalyst-free) | High regio- and stereoselectivity | Reaction of 2-pyridones with in situ generated carbenes to form cyclopropanated dihydro-2-pyridones. | rsc.org |
| Intramolecular Cyclization | Mitsunobu conditions or hydrolysis | Forms 5,6- and 6,6-bicyclic systems | Synthesis of bicyclic pyridone scaffolds from acyclic precursors. | nih.gov |
| Functionalization of Bicyclic Scaffolds | n-BuLi or "Halogen Dance" followed by Suzuki coupling | Site-specific introduction of aryl groups | Regioselective lithiation or halogen migration allows for controlled functionalization. | nih.gov |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation Techniques for Pyridin-2-one Riboside
Spectroscopic methods are fundamental in confirming the identity, purity, and structural features of Pyridin-2-one riboside. These techniques probe the molecule's interaction with electromagnetic radiation, yielding detailed information about its atomic composition and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Pyridin-2-one riboside in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity of atoms and the stereochemistry of the molecule.
Interactive Table: Representative ¹H NMR Chemical Shifts for Pyridin-2-one Moiety Note: Data is based on the parent 2-Hydroxypyridine (tautomer of Pyridin-2-one) and may vary in the riboside derivative.
| Proton | Chemical Shift (ppm) | Multiplicity / Coupling Constants (J) |
| H-6 | ~7.49 | ddd, J = 7.0, 2.0, 0.8 Hz |
| H-5 | ~7.42 | ddd, J = 8.8, 7.0, 2.0 Hz |
| H-3 | ~6.60 | ddd, J = 6.4, 2.0, 1.2 Hz |
| H-4 | ~6.30 | ddd, J = 8.8, 6.4, 1.2 Hz |
| N-H | ~13.65 | br s |
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of Pyridin-2-one riboside with exceptional accuracy. This technique provides a precise mass measurement, which is used to verify the molecular formula and ensure the integrity of the synthesized compound. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity of the pyridin-2-one base and the ribose sugar moiety.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic properties of the Pyridin-2-one riboside. The pyridin-2-one moiety acts as a chromophore, absorbing light in the UV region. The absorption spectrum is characterized by intense bands corresponding to π-π* electronic transitions within the aromatic ring system. nih.gov For the parent 2-pyridone chromophore, a characteristic absorption maximum (λmax) is observed around 293 nm in aqueous solutions. wikipedia.org The position and intensity of these absorption bands are sensitive to the molecular environment and can provide insights into the electronic structure of the nucleoside. nih.govuu.nl
Crystallographic Studies and Molecular Architecture Determination
While spectroscopic methods provide invaluable data on the molecule in solution, crystallographic studies offer a definitive, high-resolution snapshot of its three-dimensional structure in the solid state.
X-ray crystallography is the gold standard for determining the precise molecular architecture of crystalline compounds. For derivatives like 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, single-crystal X-ray diffraction analysis has provided unambiguous structural confirmation. nih.gov These studies yield detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Crystallographic analysis of this related nucleoside revealed a monoclinic crystal system with the space group C2. nih.gov The precise cell dimensions and atomic coordinates obtained from such studies form the basis for a complete understanding of the molecule's solid-state structure. nih.gov
Interactive Table: Crystallographic Data for 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 31.7920(13) |
| b (Å) | 4.6872(3) |
| c (Å) | 16.1838(11) |
| β (°) | 93.071(3) |
| Volume (ų) | 2408.2(2) |
| Z | 8 |
| R-value | 0.050 |
The detailed structural data from X-ray crystallography allows for a thorough analysis of the intramolecular interactions that govern the molecule's preferred conformation. In the solid state, 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide exhibits an anti conformation across the glycosidic bond, with a torsion angle (χCN) of approximately -15.5° to -18.9°. nih.gov
The conformation of the sugar ring is also precisely defined. It adopts a C3'-endo, C2'-exo pucker, which describes the displacement of these carbon atoms from the plane of the other ring atoms. nih.gov Furthermore, the orientation of the exocyclic C(4')-C(5') bond is characterized as g(+). nih.gov The analysis of the crystal structure also reveals the presence or absence of key intramolecular hydrogen bonds, which can significantly influence the conformational landscape of the molecule. nih.govnih.gov This comprehensive conformational analysis is critical for understanding how the molecule might interact with biological targets.
Biochemical Interactions and Molecular Mechanism Studies
Interactions with Nucleic Acid Structures and Dynamics
While pyridone ribosides are primarily studied as metabolites, their structural similarity to natural pyrimidine (B1678525) nucleosides like uridine (B1682114) and thymidine (B127349) suggests a potential for interaction with and modulation of nucleic acid structures. biosyn.combioninja.com.au
The hydrogen bonding potential of an incorporated Pyridin-2-one riboside would be the primary determinant of its base-pairing properties. The pyridin-2-one heterocycle features one hydrogen bond donor (the N-H group at position 1) and one hydrogen bond acceptor (the carbonyl oxygen at position 2). This pattern is distinct from the canonical bases, which dictates its potential pairing partners.
For instance, its hydrogen bonding array is similar to that of thymine (B56734) or uracil, which also present a donor-acceptor face (N3-H and C4=O, respectively). This suggests a theoretical capacity to form two hydrogen bonds with adenine (B156593). youtube.comyoutube.com However, the precise geometry and electronic properties of the pyridin-2-one ring would influence the stability of such a pairing. The interplay between aromatic stacking forces and hydrogen bonding is critical; stacking interactions with adjacent bases can enhance or diminish the hydrogen bonding capacity of a nucleobase by altering its electrostatic potential. nih.govnih.gov
Table 1: Comparison of Hydrogen Bonding Patterns This table is based on theoretical chemical structures, as direct experimental data for Pyridin-2-one riboside within a DNA/RNA duplex was not found in the reviewed literature.
| Nucleobase | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Canonical Pairing Partner | Number of H-Bonds |
| Pyridin-2-one | 1 (N1-H) | 1 (C2=O) | Theoretical: Adenine | 2 (Theoretical) |
| Thymine | 1 (N3-H) | 1 (C4=O), 1 (C2=O) | Adenine | 2 |
| Uracil | 1 (N3-H) | 1 (C4=O), 1 (C2=O) | Adenine | 2 |
| Cytosine | 1 (N4-H) | 1 (C2=O), 1 (N3) | Guanine (B1146940) | 3 |
Modulation of RNA and DNA Structure and Thermodynamic Stability
The incorporation of a modified nucleoside like Pyridin-2-one riboside into an RNA or DNA strand would invariably affect the duplex's thermodynamic stability. This stability is a function of both hydrogen bonding and base-stacking interactions. nih.gov The introduction of a non-canonical base can disrupt the regular geometry of the double helix, potentially leading to a decrease in the melting temperature (Tm), which is a measure of duplex stability.
Table 2: Illustrative Thermodynamic Parameters for Modified Duplex Analysis This table illustrates the type of data generated in studies of nucleic acid thermodynamics. Specific values for Pyridin-2-one riboside are hypothetical pending experimental determination.
| Duplex Property | Unmodified Duplex (e.g., with T) | Modified Duplex (e.g., with Pyridin-2-one) | Expected Change (Δ) |
| Melting Temp (Tm) | Tm, unmodified | Tm, modified | ΔTm = Tm, modified - Tm, unmodified |
| Gibbs Free Energy (ΔG°37) | ΔG°unmodified | ΔG°modified | ΔΔG° = ΔG°modified - ΔG°unmodified |
| Enthalpy (ΔH°) | ΔH°unmodified | ΔH°modified | ΔΔH° = ΔH°modified - ΔH°unmodified |
| Entropy (ΔS°) | ΔS°unmodified | ΔS°modified | ΔΔS° = ΔS°modified - ΔS°unmodified |
Enzyme Recognition and Inhibition Profiles
The most extensively documented biochemical interactions of pyridone ribosides involve their roles as precursors to NAD+ analogues that can modulate enzyme activity. nih.gov These naturally occurring pyridone ribosides are generated from the overoxidation of NAD(P)+ and include 2-pyridone, 4-pyridone, and 6-pyridone isomers. nih.govacs.org
Pyridone ribosides (PYRs) themselves are recognized by cellular enzymes. nih.gov Studies have shown that circulating PYRs, such as 4-pyridone-3-carboxamide riboside (4-PYR), can be internalized by cells and subsequently phosphorylated. nih.gov This enzymatic conversion is a critical step, transforming them into species that can interfere with metabolic processes.
Once phosphorylated, these molecules can be further converted into triphosphate forms (e.g., 4PYR-TP) or NAD-like derivatives, such as oxidized NAD (ox-NAD). nih.govresearchgate.net These NAD analogues are structural mimics of the essential NAD+ and NADH cofactors, allowing them to interact with the active sites of NAD(H)-dependent enzymes. acs.orgnih.gov For example, the presence of ox-NAD species has been shown to affect the enzymatic cycling reactions used in assays designed to measure NAD(H) levels, demonstrating a direct interaction with the redox enzymes involved. nih.govacs.org
The primary mechanism of enzyme inhibition by pyridone riboside derivatives is competitive inhibition. americanpeptidesociety.org By mimicking the structure of NAD(H), the resulting ox-NAD species can bind to the cofactor-binding site of NAD-dependent enzymes, preventing the binding of the natural substrate. acs.org
A clear example of this is the inhibition of the enzymes in the Promega NAD/NADH-Glo assay. acs.org This system uses a cycling enzyme to convert NAD+ to NADH, which is then used by a luciferase to produce light. The presence of 2-ox-NAD and 4-ox-NAD was found to inhibit this process. acs.org This indicates that these molecules can occupy the active site of one or both enzymes, thereby blocking the catalytic cycle and reducing the luminescent signal. This competitive inhibition mechanism is a common strategy for drug development, where substrate analogues are designed to block specific enzyme activities. nih.gov
Table 3: Summary of Enzyme Interactions and Inhibition by NAD+-Derived Pyridone Ribosides
| Compound Family | Enzymatic Conversion | Resulting Molecule | Target Enzyme Class | Mechanism of Action |
| Pyridone Ribosides (PYRs) | Phosphorylation | PYR-Triphosphates (PYR-TP) | NAD+-dependent enzymes | Precursor to inhibitors |
| Pyridone Ribosides (PYRs) | Conversion to dinucleotide | Oxidized NAD (ox-NAD) | NAD(H)-dependent redox enzymes | Competitive Inhibition |
| 2-ox-NAD, 4-ox-NAD | N/A | N/A | NAD/NADH cycling enzymes | Competitive Inhibition |
Molecular Target Identification and Associated Pathway Modulation
The molecular targets of pyridone riboside derivatives are broadly defined as the vast family of NAD(P)+-dependent enzymes. These enzymes are central to a multitude of cellular pathways, including glycolysis, the TCA cycle, oxidative phosphorylation, and fatty acid metabolism. acs.orgnih.gov By generating inhibitors of these enzymes, the accumulation of pyridone ribosides can lead to significant modulation of cellular energy metabolism and redox homeostasis. nih.gov
The formation of pyridone ribosides is associated with conditions of oxidative stress. acs.org Their downstream products, the ox-NAD species, can inhibit NAD(P)H-dependent oxidoreductases, which are critical for maintaining the cellular pool of reducing equivalents (NADPH) needed to counteract oxidative damage. nih.gov Furthermore, NAD+ is a required substrate for sirtuins, a class of protein deacetylases that regulate gene expression, metabolism, and aging. nih.gov By depleting or inhibiting the functional pool of NAD+, pyridone riboside derivatives could indirectly modulate sirtuin activity and the pathways they control.
The accumulation of these metabolites, particularly 4-PYR and its triphosphate form, has been clinically correlated with the progression of metabolic diseases and chronic kidney disease, suggesting they are not only biomarkers but also potential effectors of cellular dysfunction in these pathologies. nih.govresearchgate.net
Identification of Protein and Enzyme Binding Partners
Pyridin-2-one riboside and its isomers are known to be biochemically versatile and can be converted into nucleotides, such as triphosphates and dinucleotides. nih.govresearchgate.net These modified nucleotides can then interact with and potentially interfere with the function of various enzymes. While specific binding partners for Pyridin-2-one riboside itself are not extensively detailed in the literature, the broader class of pyridone riboside derivatives, particularly in their dinucleotide forms (termed ox-NAD), are recognized as potential inhibitors of enzymes that are dependent on nicotinamide (B372718) adenine dinucleotide (NAD+) or its reduced form (NADH). nih.gov
The structural similarity of these pyridone-containing adenine dinucleotides to NAD(H) allows them to interact with some of the approximately 400 human enzymes that utilize NAD+ or NADH as a cofactor. nih.gov This interaction can lead to the inhibition of the catalytic turnover of these enzymes, which could have significant physiological effects as the intracellular concentration of ox-NAD increases and the availability of NAD+ decreases. nih.gov
One specific enzyme that has been predicted to be a binding partner for pyridone riboside derivatives is IMP dehydrogenase (IMPDH) . It is proposed that 4-pyridone-3-carboxamide-1β-D-ribonucleoside (4PYR) and its corresponding nucleotides may bind to and alter the activity of IMPDH. researchgate.net This prediction is based on the observation that other NAD+ analogues, derived from compounds like tiazofurin (B1684497) and benzamide (B126) riboside, are known to be potent inhibitors of IMPDH. researchgate.net The accumulation of a novel nucleotide, 4-pyridone 3/5-carboxamide ribonucleoside triphosphate (4PyTP), in human erythrocytes during renal failure is suggested to be a marker for the accumulation of a related toxic NAD+ analogue that inhibits IMPDH in other cells. researchgate.net
It has also been noted that the 4-pyridone riboside (4PYR) isomer can be internalized by cells and metabolized into species that interfere with enzymatic processes. mdpi.com These intracellular metabolites include 4PYR-triphosphate (4PYR-TP) and the NAD derivative 4NADO, both of which are inhibitors of intracellular enzymes. mdpi.com
Table 1: Potential Protein and Enzyme Interactions of Pyridin-2-one Riboside Derivatives
| Interacting Molecule Class | Specific Examples/Targets | Predicted Effect of Interaction |
|---|---|---|
| NAD(H)-Dependent Enzymes | General class of ~400 human enzymes | Inhibition of catalytic turnover |
| IMP Dehydrogenase (IMPDH) | IMPDH | Alteration of enzyme activity, potential inhibition |
Elucidation of Molecular Pathways Affected by Compound Interaction (e.g., NAD-dependent metabolism)
The interaction of Pyridin-2-one riboside and its related compounds primarily impacts NAD-dependent metabolism . mdpi.comnih.gov These compounds are catabolites of nicotinamide and their presence and subsequent biochemical conversions are indicative of dysregulation in the pathways that utilize NAD+. mdpi.comnih.gov Pyridone ribosides can be converted into adenine dinucleotide or triphosphate forms, which act as mimics of NAD+ and its derivatives. mdpi.comnih.gov
The formation of these pyridone-containing adenine dinucleotides, or ox-NAD, represents an "overoxidation" of NAD+. nih.govresearchgate.net The presence of these ox-NAD species can directly affect the measurement of NAD(H) levels in biological samples, suggesting a direct interference with the biochemical assays that rely on NAD(H)-dependent redox enzymes. nih.gov This highlights the potential for these compounds to disrupt the balance and assessment of cellular redox states. nih.gov
The metabolic pathways that are reliant on NAD(P) are particularly susceptible to the effects of pyridone ribosides. For instance, processes such as glycolysis and mitochondrial respiration, which are fundamental for cellular energy production, are NAD(P) dependent and therefore potentially sensitive to the presence of pyridone riboside-derived dinucleotides. mdpi.com
Furthermore, the cytotoxic effects of certain pyridone riboside isomers have been linked to specific cellular death pathways. The 4-pyridone-3-carboxamide riboside (4PYR) isomer has been shown to induce autophagy in HepG3 cells at physiologically relevant concentrations. nih.govresearchgate.net This suggests that the accumulation of specific pyridone ribosides can trigger programmed cell death pathways, which are intricately linked with the metabolic state of the cell.
Table 2: Molecular Pathways Affected by Pyridin-2-one Riboside Derivatives
| Affected Pathway | Description of Impact | Key Molecules Involved |
|---|---|---|
| NAD-dependent Metabolism | Dysregulation and interference with enzymes utilizing NAD+ and NADH as cofactors. mdpi.comnih.gov | NAD+, NADH, Pyridone riboside-derived dinucleotides (ox-NAD) |
| Cellular Redox Homeostasis | Potential disruption of the balance between oxidized and reduced forms of NAD, affecting cellular redox signaling and assessment. nih.gov | NAD+, NADH, ox-NAD |
| Energy Metabolism | Potential sensitivity of glycolysis and mitochondrial respiration to the presence of pyridone riboside derivatives. mdpi.com | NAD(P), ATP |
| Autophagy | Induction of programmed cell death in specific cell types by certain pyridone riboside isomers. nih.govresearchgate.net | 4-pyridone-3-carboxamide riboside (4PYR) |
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Pyridin-2-one riboside | - |
| 2-pyridone-5-carboxamide riboside | 2PYR, 6PYR |
| 4-pyridone-3-carboxamide riboside | 4PYR |
| Nicotinamide adenine dinucleotide | NAD+, NADH |
| Pyridone-containing adenine dinucleotides | ox-NAD |
| 4-pyridone 3/5-carboxamide ribonucleoside triphosphate | 4PyTP |
| 4PYR-triphosphate | 4PYR-TP |
| 4PYR-NAD derivative | 4NADO |
| IMP dehydrogenase | IMPDH |
| Tiazofurin | - |
Biological Activities in Cellular and in Vitro Research Models
Cellular Responses and Biological Effects in Model Systems
The investigation into the cellular effects of pyridin-2-one riboside analogues has revealed potential cytotoxic and autophagy-inducing properties in specific cell lines. These findings highlight the nuanced interactions of these compounds with cellular machinery.
The human hepatoma cell line, HepG3, has served as a valuable in vitro model for studying the biological effects of various chemical compounds, including derivatives of pyridone ribosides. Notably, studies on 4-pyridone-3-carboxamide riboside (4PYR), a structural isomer of pyridin-2-one riboside, have demonstrated significant cytotoxicity in HepG3 cells. nih.gov In contrast, the same compound did not exhibit cytotoxicity in the human embryonic kidney cell line HEK293T, suggesting a cell-line-specific effect. nih.gov
In one study, HepG3 cells were exposed to 100 µM of 2PYR, 4PYR, and 6PYR. The results indicated that 4PYR significantly reduced the viability of HepG3 cells. nih.gov Specifically, a 24-hour treatment with 100 µM 4PYR followed by a 48-hour recovery period resulted in a 62% reduction in cell viability. Continuous exposure to 100 µM 4PYR for 72 hours led to a 45% decrease in viability. nih.gov Further investigation revealed a dose-dependent cytotoxic effect of 4PYR on HepG3 cells, with an IC50 value of 50 µM. nih.gov
It is important to note that while these findings are for the 4-pyridone isomer, they provide valuable insight into the potential biological activities of the broader class of pyridone ribosides. Other studies on various pyridin-2-one derivatives have also reported cytotoxic activities against different cancer cell lines, although often with minimal selectivity toward normal cells. cncb.ac.cnnih.gov For instance, a novel pyridone compound, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited cytotoxic effects on HepG2 liver cancer cells. nih.gov
Table 1: Cytotoxicity of 4-pyridone-3-carboxamide riboside (4PYR) in HepG3 Cells
| Concentration of 4PYR | Treatment Duration | Cell Viability Reduction (%) | Reference |
|---|---|---|---|
| 100 µM | 24h treatment + 48h recovery | 62% | nih.gov |
| 100 µM | 72h continuous exposure | 45% | nih.gov |
| 50 µM (IC50) | Dose-dependent | 50% | nih.gov |
The mechanism underlying the observed cytotoxicity of 4-pyridone-3-carboxamide riboside (4PYR) in HepG3 cells has been linked to the induction of autophagy. nih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While it is a survival mechanism under stress conditions, excessive or prolonged autophagy can lead to cell death.
Research has demonstrated that 4PYR causes HepG3 cells to die by autophagy at concentrations comparable to physiological levels observed in certain pathological conditions. nih.gov This finding is significant as it points to a specific cellular pathway modulated by this class of compounds. The induction of autophagy in HepG2 cells has also been observed in response to alterations in the redox state of luminal pyridine (B92270) nucleotides in the endoplasmic reticulum, suggesting a potential link between pyridone-like molecules and this cellular stress response pathway. nih.gov
Role in Nucleic Acid Probing and Mutagenesis Studies
Beyond their direct cellular effects, pyridin-2-one riboside derivatives, particularly in their phosphoramidite (B1245037) form (often denoted with "cep" for cyanoethyl phosphoramidite), are invaluable tools in molecular biology for the study of RNA structure and function. Their unique chemical properties allow for their incorporation into synthetic RNA molecules, enabling detailed investigations into the roles of specific atoms and functional groups in RNA catalysis and recognition.
Atomic mutagenesis is a powerful technique used to probe the functional significance of individual atoms within a molecule. In the context of RNA catalysis, this involves the site-specific replacement of a natural nucleoside with a synthetic analogue that has a subtle alteration to its chemical structure. Pyridin-2-one riboside serves as an effective analogue for such studies.
For example, a 2-pyridone base analogue has been used to replace specific uridine (B1682114) residues in the hammerhead ribozyme. acs.org This substitution allows researchers to investigate the importance of the O2-carbonyl group of uridine in the catalytic activity of the ribozyme. By comparing the activity of the modified ribozyme with the native one, the contribution of this specific functional group to transition state stabilization can be determined. acs.org Such studies are crucial for understanding the intricate chemical mechanisms that underpin RNA-mediated catalysis.
The synthesis of pyridinone C-nucleoside phosphoramidites has enabled their incorporation into RNA oligonucleotides to probe the function of specific nucleobases, such as cytosine. nih.gov These synthetic analogues can be strategically placed within an RNA sequence to dissect the roles of different functional groups in RNA structure and its interactions with other molecules.
The versatility of pyridin-2-one riboside and its derivatives as molecular probes extends to their potential use in fluorescent labeling for the detection of DNA and RNA. cncb.ac.cn The development of fluorescent probes based on pyridine-containing structures highlights their utility in visualizing and quantifying nucleic acids in various experimental settings.
Table 2: Applications of Pyridin-2-one Riboside Derivatives in Nucleic Acid Research
| Application | Specific Derivative/Analogue | Research Focus | Reference |
|---|---|---|---|
| Atomic Mutagenesis | 2-pyridone base analogue | Investigating the role of uridine O2-carbonyl in hammerhead ribozyme catalysis | acs.org |
| Molecular Probing | Pyridinone C-nucleoside phosphoramidites | Probing the function of cytosine in RNA | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Studies
Correlating Specific Structural Features with Biochemical Activity
The biochemical profile of Pyridin-2-one riboside cep is intrinsically linked to its three-dimensional structure. Variations in the substitution patterns on the heterocyclic base or modifications to the sugar moiety can lead to profound changes in activity, binding affinity, and metabolic stability.
Impact of Pyridin-2-one Ring Substitutions
The pyridin-2-one ring is a versatile scaffold found in many biologically active molecules. researchgate.netwikipedia.org Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. researchgate.net The nature, position, and stereochemistry of substituents on this ring are critical determinants of the resulting biochemical activity.
Structure-activity relationship (SAR) studies on various pyridin-2-one derivatives have established several key principles:
Hydrogen Bonding: The amide group of the pyridin-2-one ring can participate in hydrogen bonding, a crucial interaction for molecular recognition by biological targets. The positioning of hydrogen bond acceptor and donor functions within the molecule is a key factor in its activity. taylorandfrancis.com
Electronic Effects: The introduction of electron-releasing groups can be important in modulating the biological activity of pyridin-2-one derivatives, as demonstrated in studies of urease inhibitors. nih.gov Conversely, electron-withdrawing groups have been shown to facilitate certain catalytic C-H bond functionalizations, indicating their utility in synthesis and potential to alter molecular interactions.
Steric Factors: The size and placement of substituents can significantly impact activity. For instance, in the context of antiproliferative activity against various cancer cell lines, the presence of bulky groups has been found to be detrimental, whereas smaller functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity. nih.gov
The following table summarizes the observed effects of different substitutions on the pyridin-2-one ring across various studies.
| Substituent Type/Position | Observed Effect on Activity | Example Context |
| Cyano (-CN) Functions | Can be effective for hydrogen bonding to protein targets. taylorandfrancis.com | Multidrug Resistance (MDR) Modulation taylorandfrancis.com |
| Electron-Releasing Groups | Important for modulating biological activity. nih.gov | Urease Inhibition nih.gov |
| -OMe, -OH, -C=O, -NH2 Groups | Enhanced antiproliferative activity. nih.gov | Anticancer Activity nih.gov |
| Halogen Atoms, Bulky Groups | Lowered antiproliferative activity. nih.gov | Anticancer Activity nih.gov |
| Alkoxy Substituents (at C6) | A straight, saturated chain (up to 3 carbons) is optimal. nih.gov | Endothelin Receptor Antagonism nih.gov |
Role of Ribose Moiety and Phosphoramidite (B1245037) Modifications
The conformation across the glycosidic bond (the bond connecting the pyridin-2-one base to the ribose sugar) is typically described as syn or anti. For 1-beta-D-ribofuranosyl pyridin-2-one-5-carboxamide, an anti conformation is observed in both the solid state and in solution. nih.gov This conformation is crucial as it dictates the orientation of the nucleobase relative to the sugar-phosphate backbone.
Modifications to the ribose, especially at the 2'-position, are a cornerstone of modern therapeutic oligonucleotide design. These modifications are primarily used to enhance properties such as:
Nuclease Resistance: Natural RNA is rapidly degraded by nucleases. Introducing modifications like a 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (2'-O-MOE) group can dramatically increase the stability of an oligonucleotide in biological fluids. tandfonline.com The 2'-O-MOE modification, in particular, offers a tenfold increase in nuclease resistance compared to 2'-OMe RNA. tandfonline.com
Binding Affinity: 2'-alkyl modifications generally increase the binding affinity of an oligonucleotide to its complementary RNA strand. tandfonline.com This is because these modifications tend to lock the ribose sugar into a C3'-endo pucker, which pre-organizes the oligonucleotide strand into an A-form helix, the native conformation of RNA duplexes.
Reduced Toxicity: Certain modifications can mitigate the off-target toxic effects sometimes associated with unmodified or phosphorothioate-modified oligonucleotides.
The cyanoethyl phosphoramidite (cep) group is not part of the final, biologically active oligonucleotide but is a critical reactive moiety for its chemical synthesis. This group allows the Pyridin-2-one riboside to be efficiently coupled to the growing oligonucleotide chain during solid-phase synthesis. nih.gov Subsequent chemical steps convert the phosphoramidite linkage into a more stable phosphate (B84403) backbone, such as the natural phosphodiester linkage or a modified version like a phosphorothioate. wikipedia.org
Comparative Analysis with Related Modified Nucleosides and Analogues
To fully appreciate the unique properties of Pyridin-2-one riboside, it is instructive to compare it with other classes of modified nucleosides, such as deazanucleoside analogues. These comparisons highlight how different strategies for altering the standard nucleoside structure impact biochemical and biophysical properties.
Insights from Deazanucleoside Analogues
Deazanucleoside analogues are modified nucleosides in which a nitrogen atom in the purine (B94841) or pyrimidine (B1678525) ring has been replaced by a carbon atom. oup.com This seemingly subtle change has profound consequences for the molecule's properties. For example, 7-deazapurines, where the N7 nitrogen of adenine (B156593) or guanine (B1146940) is replaced by a C-H group, cannot form Hoogsteen hydrogen bonds that rely on this nitrogen as an acceptor. nih.govoup.com
The key distinctions between Pyridin-2-one riboside and deazanucleosides can be summarized as follows:
Nature of Modification: Pyridin-2-one is an isomer of natural pyrimidine bases like uracil, meaning it has the same atoms but a different arrangement. This fundamentally alters the hydrogen-bonding face presented for base pairing. In contrast, deazanucleosides are analogues where a single atom is replaced, which specifically ablates a hydrogen-bonding site or alters the electronic properties of the ring system without rearranging the entire bonding pattern. oup.com
Hydrogen Bonding: The replacement of a nitrogen with a carbon atom in a deaza-analogue removes a specific hydrogen bond acceptor or donor site. oup.com For example, replacing N3 in a purine removes a key Watson-Crick hydrogen bond acceptor. oup.com Pyridin-2-one, on the other hand, presents a completely different pattern of donors and acceptors compared to canonical bases.
Electronic Properties: Replacing a ring nitrogen with carbon makes the heterocyclic system more electron-rich, which can enhance base stacking interactions within a DNA or RNA duplex. nih.gov This can lead to increased duplex stability. nih.gov
Conformation: Some deazapurine analogues, such as 3-deazapurine nucleosides, have been shown to favor the syn conformation around the glycosidic bond. nih.gov This contrasts with the anti conformation typically preferred by standard purine nucleosides and also observed for pyridin-2-one riboside. nih.govnih.gov This conformational preference can significantly impact recognition by enzymes. nih.gov
Structural Diversification and Resulting Activity Spectrum
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, meaning it can serve as a core for developing a wide range of biologically active compounds. researchgate.net By synthetically attaching different functional groups or fusing other heterocyclic rings, a broad spectrum of activities can be achieved.
This structural diversification allows the core pyridin-2-one motif to be tailored for specific biological targets, leading to compounds with distinct pharmacological profiles. For instance, simple substitutions can yield compounds with potent antifibrotic activity, while more complex, fused-ring systems can exhibit antimicrobial or anticancer properties. researchgate.netnih.gov
The table below illustrates the diverse activities that can be achieved through the structural diversification of the pyridin-2-one core.
| Structural Modification | Resulting Biological Activity | Reference |
| Polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Antifibrotic | nih.gov |
| Fused Pyrazolo[3,4-b]pyridine-5-carbonitriles | Antifibrotic | nih.gov |
| 3-Acyl-2-pyridones | Antimicrobial, Antitumor, Anti-inflammatory | |
| N-Alkyl Aminoalkyl Substitutions | Potential for improved water solubility and analgesic effects | |
| Fused Pyrazine-pyridone analogues | Cytotoxic against liver cancer cell lines | researchgate.net |
This versatility underscores the importance of the pyridin-2-one ring as a foundational element in drug discovery and chemical biology, allowing for the generation of large libraries of compounds with a wide range of potential therapeutic applications.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, provide fundamental insights into the intrinsic properties of a molecule. wikipedia.organl.gov These methods are instrumental in elucidating the electronic structure and conformational landscape of molecules like Pyridin-2-one riboside cep.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods. nih.gov DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting molecular properties. nih.gov For a molecule such as this compound, these calculations can determine optimized molecular geometry, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides information about the chemical reactivity and kinetic stability of the molecule.
Conformational analysis through quantum chemical calculations would involve mapping the potential energy surface of this compound by systematically rotating its flexible dihedral angles, particularly around the glycosidic bond connecting the pyridin-2-one moiety to the ribose sugar. This analysis identifies the most stable, low-energy conformations of the molecule, which are crucial for understanding its recognition by and interaction with biological targets.
Table 1: Illustrative Quantum Chemical Properties of a Pyridin-2-one Nucleoside
Below is a hypothetical data table illustrating the kind of information that would be generated from quantum chemical calculations on a pyridin-2-one nucleoside.
| Property | Calculated Value | Significance |
| Optimized Energy (Hartree) | -850.12345 | Represents the total electronic energy of the molecule in its most stable conformation. |
| HOMO Energy (eV) | -6.2 | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.4 | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a modified nucleoside, might interact with a biological target, typically a protein or nucleic acid. For this compound, docking simulations could be employed to predict its binding mode within the active site of a target enzyme, such as a polymerase or kinase. The results of docking studies are often expressed as a binding affinity or docking score, which estimates the strength of the interaction.
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the stability of interactions within the binding site. nih.govnih.gov These simulations can reveal the flexibility of the ligand and the target, the role of solvent molecules, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
Table 2: Example of Molecular Docking Results for a Pyridin-2-one Nucleoside Analog with a Target Protein
This table provides a hypothetical summary of the output from a molecular docking and dynamics study.
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A negative value indicating a favorable binding interaction. |
| Key Interacting Residues | HIS-234, LYS-112, TYR-250 | Amino acid residues in the target protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, π-π stacking | The primary non-covalent forces stabilizing the ligand-protein complex. |
| RMSD (Å) during MD | 1.2 | The root-mean-square deviation of the ligand's atomic positions during the simulation, indicating its stability in the binding pocket. |
Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. acs.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov
A robust QSAR model can be a valuable tool for the predictive design of new analogs of Pyridin-2-one riboside with potentially improved activity. nih.gov The model can help identify the key structural features that are either beneficial or detrimental to the desired biological effect, thus guiding the synthesis of more potent compounds. nih.gov
Table 3: Hypothetical QSAR Model for a Series of Nucleoside Analogs
This table illustrates the components of a hypothetical QSAR model.
| Descriptor | Coefficient | p-value | Interpretation |
| LogP (Lipophilicity) | +0.5 | <0.05 | A positive correlation, suggesting that increased lipophilicity enhances biological activity. |
| Molecular Weight | -0.2 | <0.05 | A negative correlation, indicating that smaller molecules in this series tend to be more active. |
| HOMO Energy | +0.8 | <0.05 | A positive correlation, suggesting that a higher energy of the highest occupied molecular orbital is favorable for activity. |
| Model Statistics | r² = 0.85, q² = 0.75 | The squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) indicate the predictive power of the model. |
Note: The data in this table is for illustrative purposes and does not represent a validated QSAR model for this compound.
Emerging Research Applications and Future Directions
Development of Advanced Research Tools for Chemical Biology and Nucleic Acid Engineering
The incorporation of Pyridin-2-one riboside into oligonucleotides via its cyanoethyl phosphoramidite (B1245037) (cep) form is a key technology for creating powerful research tools. These tools are primarily centered around the concept of an expanded genetic alphabet, where pyridin-2-one acts as an unnatural base.
One of the most well-established applications is the formation of a specific unnatural base pair with purine (B94841) analogs, such as 2-amino-6-(N,N-dimethylamino)purine (x). nih.gov This x-y (pyridin-2-one) pairing is designed based on complementary hydrogen bonding patterns and shape complementarity that differ from the natural Watson-Crick base pairs (A-T and G-C). nih.govnih.gov The bulky dimethylamino group on the 'x' base sterically hinders its mispairing with natural bases, ensuring the fidelity of the unnatural pair. nih.gov
Oligonucleotides containing this UBP serve as highly specific probes and primers in various molecular biology applications. For instance, they can be used for the site-directed incorporation of unnatural nucleotides into RNA during transcription. nih.gov This allows for the precise placement of functionalities, such as fluorescent labels or cross-linking agents, within a nucleic acid sequence, enabling detailed studies of nucleic acid structure, function, and interaction with other molecules. The ability to sequence DNA fragments containing these unnatural bases has also been demonstrated, further integrating them into standard molecular biology workflows. nih.gov
The development of aptamers, which are oligonucleotides that bind to specific target molecules, is another area where Pyridin-2-one riboside-modified nucleic acids are showing promise. The introduction of unnatural bases can expand the chemical diversity of aptamer libraries, potentially leading to the selection of aptamers with enhanced binding affinities and specificities for a wider range of targets. uq.edu.auacs.org
Strategies for Enhanced Compound Design and Synthetic Efficiency
The successful application of Pyridin-2-one riboside cep in research hinges on efficient and reliable synthetic methodologies. The core of its use lies in automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. youtube.com This well-established technique allows for the sequential addition of nucleotide building blocks, including the modified Pyridin-2-one riboside phosphoramidite, to a growing oligonucleotide chain.
The synthesis of the Pyridin-2-one riboside nucleoside itself is a critical first step. nih.gov Following the creation of the nucleoside, it is converted into its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative ("cep"). This phosphitylation step renders the nucleoside reactive for incorporation into the growing oligonucleotide chain during automated synthesis. While detailed, step-by-step public protocols for the synthesis of this compound are not extensively available in general literature, the synthesis of similar pyridone and pyridine (B92270) C-nucleoside phosphoramidites has been described, involving multi-step processes starting from commercially available precursors. nih.govacs.org These synthetic routes typically involve the protection of reactive groups on the sugar and base, followed by the crucial phosphitylation reaction to generate the phosphoramidite.
Strategies to enhance synthetic efficiency focus on optimizing coupling times and conditions for the modified phosphoramidite during automated synthesis to ensure high incorporation yields. umich.edu The stability of the phosphoramidite reagent is also a key consideration, with recent developments exploring on-demand synthesis to overcome the limited bench stability of these critical reagents. nih.gov
Below is an interactive table summarizing the key steps in utilizing this compound:
| Step | Description | Key Considerations |
| 1. Nucleoside Synthesis | Chemical synthesis of the Pyridin-2-one riboside. | Stereochemistry of the glycosidic bond, protection of hydroxyl groups. |
| 2. Phosphitylation | Conversion of the nucleoside to its 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (cep). | Anhydrous conditions, purification of the phosphoramidite. |
| 3. Oligonucleotide Synthesis | Incorporation into a desired DNA or RNA sequence using an automated solid-phase synthesizer. | Coupling efficiency, capping of unreacted chains, oxidation of the phosphite (B83602) triester linkage. |
| 4. Deprotection and Purification | Removal of protecting groups and cleavage from the solid support, followed by purification of the final oligonucleotide. | Choice of deprotection reagents to avoid modification of the unnatural base, purification method (e.g., HPLC). |
Identification of Unaddressed Research Questions and Opportunities for Fundamental Discovery
The development of this compound and its application in forming unnatural base pairs opens up a landscape of exciting research questions and opportunities for fundamental discoveries.
A primary area of future investigation is the expansion of the functional repertoire of these unnatural base pairs. While the focus has been on creating a stable third base pair, the potential to engineer UBPs with novel chemical functionalities remains largely untapped. For instance, could pyridin-2-one derivatives be designed to participate in catalysis, act as photoswitches, or serve as metal ion binding sites within a nucleic acid structure?
The in vivo application of expanded genetic alphabets is a major frontier. nih.gov Key challenges include the cellular uptake of the modified nucleoside triphosphates, their stability within the cell, and the fidelity of their replication by cellular polymerases. nih.gov Overcoming these hurdles could lead to the creation of semi-synthetic organisms with novel capabilities, such as the biosynthesis of proteins containing non-canonical amino acids. nih.gov The development of robust methods for sequencing DNA containing multiple UBPs is also crucial for advancing in vivo studies. nih.gov
Furthermore, the full potential of pyridin-2-one modified oligonucleotides in diagnostics and therapeutics is yet to be realized. Can these modified aptamers be developed to target disease-associated biomarkers with greater affinity and specificity than their natural counterparts? uq.edu.au Could antisense oligonucleotides containing pyridin-2-one be designed to have enhanced nuclease resistance and improved target engagement?
Fundamental questions about the forces that stabilize DNA and the principles of molecular recognition also stand to be addressed. Studying the thermodynamics and kinetics of unnatural base pairing can provide deeper insights into the contributions of hydrogen bonding, shape complementarity, and hydrophobic interactions to the stability of the double helix. acs.org
Q & A
Q. Table 1. Example Characterization Data for this compound Derivative
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | CHNO | HRMS (ESI+) |
| Purity | 98.5% | HPLC (254 nm) |
| H NMR (δ, ppm) | 8.21 (s, 1H), 5.89 (d, 1H) | DMSO-d |
Q. Table 2. Key Assay Parameters for Wnt Pathway Inhibition
| Assay | Conditions | Outcome |
|---|---|---|
| Luciferase Activity | Wnt3a-CM, 48h incubation | 70% suppression at 10 μM |
| β-Catenin Protein | Western blot, 24h | 50% reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
